molecular formula C6H7NO4 B067783 (3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione CAS No. 166318-57-6

(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione

Cat. No.: B067783
CAS No.: 166318-57-6
M. Wt: 157.12 g/mol
InChI Key: QLEBDYCDZAPYJD-DZSWIPIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is a complex organic compound characterized by its unique tetrahydrofuro[3,4-d]oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an oxalyl chloride derivative, followed by cyclization in the presence of a base. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced tetrahydrofuro compounds, and functionalized oxazole compounds.

Scientific Research Applications

(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: Similar in structure but differs in the functional groups attached to the ring.

    4,4’-Difluorobenzophenone: Shares some structural similarities but has different chemical properties and applications.

Uniqueness

(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is unique due to its specific ring structure and the presence of both furan and oxazole moieties. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

166318-57-6

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione

InChI

InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1

InChI Key

QLEBDYCDZAPYJD-DZSWIPIPSA-N

SMILES

CC12C(COC1=O)OC(=O)N2

Isomeric SMILES

C[C@]12[C@H](COC1=O)OC(=O)N2

Canonical SMILES

CC12C(COC1=O)OC(=O)N2

Synonyms

Furo[3,4-d]oxazole-2,4-dione, tetrahydro-3a-methyl-, cis- (9CI)

Origin of Product

United States

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